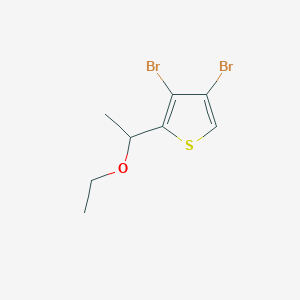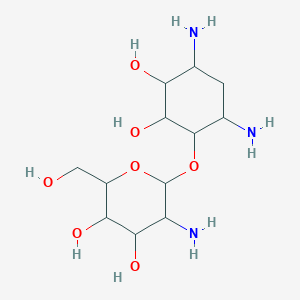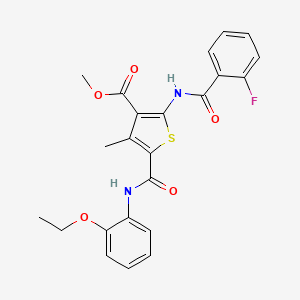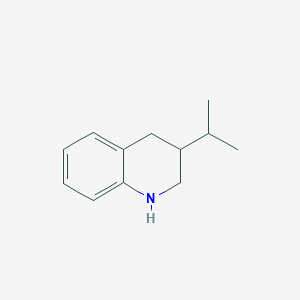
Ethambutol-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethambutol-d8 is a deuterated form of ethambutol, an antimycobacterial agent primarily used in the treatment of tuberculosis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of ethambutol due to the presence of deuterium atoms, which can be detected using various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethambutol-d8 involves the incorporation of deuterium atoms into the ethambutol molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, starting with racemic 2-aminobutane-1-ol, the amino group can be protected by reacting with carboxybenzyl chloride in the presence of sodium hydroxide to obtain the N-carbobenzoxy derivative. This derivative is then stereoselectively acylated by the hydroxy group with ethyl acetate, catalyzed by lipase PPL, followed by chromatography on silica gel .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, stereoselective reactions, and purification using chromatographic techniques.
化学反应分析
Types of Reactions
Ethambutol-d8 undergoes various chemical reactions, including:
Oxidation: Ethambutol can be oxidized to form its corresponding aldehyde and carboxylic acid derivatives.
Reduction: Reduction reactions can convert ethambutol to its corresponding alcohol derivatives.
Substitution: Ethambutol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ethambutol, such as aldehydes, carboxylic acids, and substituted ethambutol compounds.
科学研究应用
Ethambutol-d8 has several scientific research applications:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of ethambutol.
Biology: Helps in understanding the metabolic pathways and biological interactions of ethambutol.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of ethambutol.
Industry: Employed in the development of new formulations and delivery systems for ethambutol.
作用机制
Ethambutol-d8, like ethambutol, exerts its effects by inhibiting the enzyme arabinosyl transferase, which is involved in the polymerization of arabinose into arabinan and then arabinogalactan, a constituent of the mycobacterial cell wall . This inhibition disrupts the formation of the cell wall, leading to the bacteriostatic activity of the compound.
相似化合物的比较
Similar Compounds
Isoniazid: Another first-line anti-tuberculosis drug that inhibits the synthesis of mycolic acids in the mycobacterial cell wall.
Rifampin: An antibiotic that inhibits bacterial RNA synthesis by binding to the DNA-dependent RNA polymerase.
Pyrazinamide: A prodrug that is converted to its active form, pyrazinoic acid, which disrupts mycobacterial cell membrane metabolism and transport functions.
Uniqueness of Ethambutol-d8
This compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in research for studying the pharmacokinetics and metabolism of ethambutol. The deuterium atoms provide a distinct advantage in analytical studies, allowing for precise tracking and analysis using techniques such as mass spectrometry.
属性
CAS 编号 |
1129526-23-3 |
|---|---|
分子式 |
C10H24N2O2 |
分子量 |
212.36 g/mol |
IUPAC 名称 |
(2S)-1,1-dideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1-dideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2,7D2,8D2 |
InChI 键 |
AEUTYOVWOVBAKS-MKWMBDJFSA-N |
手性 SMILES |
[2H]C([2H])([C@H](CC)NC([2H])([2H])C([2H])([2H])N[C@@H](CC)C([2H])([2H])O)O |
规范 SMILES |
CCC(CO)NCCNC(CC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)


![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)

(2-diphenylphosphinophenyl)methane](/img/structure/B12063680.png)




![2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane](/img/structure/B12063713.png)
